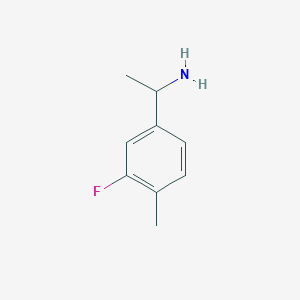

1-(3-Fluoro-4-methylphenyl)ethan-1-amine

Description

BenchChem offers high-quality 1-(3-Fluoro-4-methylphenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoro-4-methylphenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXLBDDARARPQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926262-82-0 | |

| Record name | 1-(3-fluoro-4-methylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(3-Fluoro-4-methylphenyl)ethan-1-amine

Executive Summary

Target Molecule: 1-(3-Fluoro-4-methylphenyl)ethan-1-amine CAS (Racemic): 133345-72-3 (Generic/Analogous) | CAS (S-isomer): 1241682-49-4 Core Application: Chiral building block for ALK inhibitors, agrochemicals, and CNS-active agents.[1]

This guide details the synthesis of 1-(3-fluoro-4-methylphenyl)ethan-1-amine, a critical fluorinated benzylic amine intermediate.[1] The presence of the fluorine atom at the meta position and a methyl group at the para position of the phenyl ring imparts specific metabolic stability and lipophilicity profiles desirable in medicinal chemistry.

We present three distinct synthetic pathways selected for their reliability, scalability, and stereochemical control:

-

Direct Reductive Amination: The robust "workhorse" method for racemic synthesis.

-

Ellman’s Auxiliary Approach: The "precision" method for high enantiomeric excess (ee).

-

Oxime Reduction: A legacy alternative for cost-sensitive, non-stereoselective requirements.[1]

Part 1: Retrosynthetic Analysis

The strategic disconnection of the target amine reveals the corresponding acetophenone, 1-(3-fluoro-4-methylphenyl)ethanone (CAS 42444-14-4) , as the primary linchpin.[1] This ketone is commercially available or easily accessible via Friedel-Crafts acylation of 2-fluorotoluene.[1]

Figure 1: Retrosynthetic disconnection showing the pathway from the target amine back to the commodity chemical 2-fluorotoluene.[1]

Part 2: Synthesis Protocols

Method A: Direct Reductive Amination (Racemic)

Best for: Rapid generation of material for SAR studies where chirality is not yet critical.

This protocol utilizes Sodium Cyanoborohydride (NaBH₃CN) as the reducing agent. Unlike Sodium Borohydride (NaBH₄), NaBH₃CN is stable at pH 6-7, allowing for the selective reduction of the in situ generated iminium ion without reducing the ketone precursor.

Reagents & Materials

-

Precursor: 1-(3-Fluoro-4-methylphenyl)ethanone (1.0 equiv)[1]

-

Amine Source: Ammonium Acetate (NH₄OAc) (10.0 equiv)

-

Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

-

Solvent: Methanol (anhydrous)

-

Additives: 3Å Molecular Sieves (optional, to promote imine formation)

Step-by-Step Protocol

-

Imine Formation:

-

In a flame-dried round-bottom flask, dissolve 1-(3-fluoro-4-methylphenyl)ethanone (10 mmol) in anhydrous Methanol (50 mL).

-

Add Ammonium Acetate (100 mmol) and 3Å molecular sieves.

-

Stir the mixture at room temperature for 1 hour under Nitrogen atmosphere. Note: The excess NH₄OAc buffers the solution and drives the equilibrium toward the imine.

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Carefully add NaBH₃CN (15 mmol) in small portions.

-

Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor consumption of the ketone by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

-

-

Work-up (Acid-Base Extraction):

-

Quench: Carefully acidify the mixture to pH < 2 using 1M HCl (Caution: HCN gas evolution possible; perform in a fume hood). Stir for 30 minutes to hydrolyze any borate complexes.

-

Wash: Extract the acidic aqueous layer with Diethyl Ether (2 x 30 mL) to remove unreacted ketone and non-basic impurities. Discard the organic layer.

-

Basify: Adjust the aqueous layer to pH > 12 using 4M NaOH. The product amine will oil out.

-

Extract: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 40 mL).

-

Dry & Concentrate: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Yield: Expect 75–85% of a pale yellow oil.

-

Salt Formation: For long-term storage, convert to the Hydrochloride salt by treating the ethereal solution of the amine with 2M HCl in ether.

Method B: Asymmetric Synthesis via Ellman’s Auxiliary

Best for: Production of enantiopure (S)- or (R)-amine for late-stage drug development.[1]

This method uses (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary) to form a chiral sulfinyl imine, which directs the stereochemistry of the subsequent reduction.[1]

Reagents

-

Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv)[1]

-

Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (for high dr) or L-Selectride.[1]

Workflow Diagram

Figure 2: Asymmetric synthesis workflow using Ellman's Auxiliary to achieve high enantiomeric excess.[1]

Step-by-Step Protocol

-

Condensation:

-

Combine ketone (10 mmol), (R)-2-methyl-2-propanesulfinamide (11 mmol), and Ti(OEt)₄ (20 mmol) in dry THF (40 mL).

-

Heat to reflux (approx. 70°C) for 24 hours. The color typically changes to yellow/orange.

-

Work-up: Cool to RT, pour into brine, and filter the resulting titanium salts through a Celite pad. Extract with EtOAc, dry, and concentrate.[1] Purify the sulfinyl imine via silica gel chromatography.

-

-

Diastereoselective Reduction:

-

Dissolve the purified sulfinyl imine in dry THF. Cool to -48°C.[1]

-

Add NaBH₄ (5 equiv). Stir at -48°C for 4 hours, then warm to RT.

-

Mechanism:[5][6] The bulky tert-butyl group directs the hydride attack to the Re-face (or Si-face depending on auxiliary), yielding high diastereomeric ratios (dr > 95:5).[1]

-

-

Cleavage:

-

Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH for 1 hour at RT.

-

Concentrate to dryness to obtain the chiral amine hydrochloride salt.

-

Part 3: Analytical Characterization[1]

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Parameter | Expected Signal (Approximate) | Structural Assignment |

| ¹H NMR | Methyl (Ar-CH₃) | δ 2.25 ppm (d, J≈2Hz) | Coupled to F (ortho) |

| ¹H NMR | Methyl (CH-CH₃) | δ 1.38 ppm (d, J=6.6Hz) | Benzylic methyl doublet |

| ¹H NMR | Methine (CH-N) | δ 4.10 ppm (q, J=6.6Hz) | Benzylic proton |

| ¹H NMR | Aromatic | δ 6.90 – 7.20 ppm (m, 3H) | 1,3,4-substituted pattern |

| ¹⁹F NMR | Fluorine | δ -115 to -120 ppm | Ar-F (meta to amine) |

| MS (ESI) | [M+H]⁺ | m/z 154.1 | Molecular Ion |

Note on ¹H NMR: The methyl group on the aromatic ring (Ar-CH₃) often appears as a doublet with a small coupling constant (J ≈ 1–2 Hz) due to long-range coupling with the ortho-fluorine atom (

Part 4: Safety & Handling

-

Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (generates HCN). Always quench reactions in a well-ventilated fume hood and treat waste streams with bleach (sodium hypochlorite) to oxidize any residual cyanide.[1]

-

Fluorinated Aromatics: Generally stable, but intermediates may be skin irritants. Use standard PPE (nitrile gloves, lab coat, eye protection).

-

Titanium Ethoxide: Moisture sensitive. Hydrolyzes to release ethanol and titanium dioxide.

References

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][7] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

-

Ellman's Auxiliary Synthesis: Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[1] Accounts of Chemical Research, 2002, 35(11), 984–995. Link

-

Ketone Precursor Data: Sigma-Aldrich Product Entry for 1-(3-Fluoro-4-methylphenyl)ethanone (CAS 42444-14-4).[1] Link

- Transaminase Biocatalysis: Kroutil, W., et al. "Asymmetric synthesis of chiral amines with transaminases." ChemCatChem, 2010.

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. 1-(4-benzyloxy-3-methylphenyl)ethanone | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone (1 x 250 mg) | Alchimica [shop.alchimica.sk]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. WO2010100520A1 - A process for preparation of phenethylamine derivative - Google Patents [patents.google.com]

- 7. acs.figshare.com [acs.figshare.com]

A Comprehensive Technical Guide to 1-(3-fluoro-4-methylphenyl)ethan-1-amine: Synthesis, Resolution, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-fluoro-4-methylphenyl)ethan-1-amine is a chiral primary amine that has emerged as a critical building block in medicinal chemistry. Its unique structural features, including a fluorine atom and a chiral center, make it a valuable synthon for the development of novel therapeutic agents. The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth overview of the synthesis of racemic 1-(3-fluoro-4-methylphenyl)ethan-1-amine, its separation into individual enantiomers, and its application in the synthesis of a corticotropin-releasing factor 1 (CRF1) receptor antagonist for the treatment of congenital adrenal hyperplasia (CAH).

Physicochemical Properties and CAS Numbers

A clear understanding of the different forms of 1-(3-fluoro-4-methylphenyl)ethan-1-amine is crucial for its effective use in research and development. The Chemical Abstracts Service (CAS) has assigned unique identifiers to the racemic mixture and its individual stereoisomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chirality |

| 1-(3-fluoro-4-methylphenyl)ethan-1-amine | Not explicitly assigned; refers to the racemic mixture | C₉H₁₂FN | 153.20 | Racemic (±) |

| (S)-1-(3-fluoro-4-methylphenyl)ethan-1-amine | 1241682-49-4[1] | C₉H₁₂FN | 153.20 | (S)-enantiomer |

| (R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride | 1820570-24-8[2][3][4] | C₉H₁₃ClFN | 189.66 | (R)-enantiomer, HCl salt |

| 1-(3-fluoro-4-methylphenyl)ethanone (precursor) | 42444-14-4 | C₉H₉FO | 152.17 | Achiral |

Synthesis of Racemic 1-(3-fluoro-4-methylphenyl)ethan-1-amine

The synthesis of the racemic amine is most commonly achieved through a two-step process starting from 2-fluoro-1-methyl-4-vinylbenzene or, more conveniently, via reductive amination of the corresponding ketone, 1-(3-fluoro-4-methylphenyl)ethanone.

Reductive Amination of 1-(3-fluoro-4-methylphenyl)ethanone

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[5][6] The reaction proceeds through the in-situ formation of an imine, which is then reduced to the corresponding amine. For the synthesis of 1-(3-fluoro-4-methylphenyl)ethan-1-amine, a one-pot reaction using ammonium acetate as the amine source and sodium cyanoborohydride as the reducing agent is an effective approach.

Experimental Protocol: Synthesis of Racemic 1-(3-fluoro-4-methylphenyl)ethan-1-amine

Materials:

-

1-(3-fluoro-4-methylphenyl)ethanone (1.0 eq)

-

Ammonium acetate (10.0 eq)

-

Sodium cyanoborohydride (1.5 eq)

-

Methanol (solvent)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for salt formation, optional)

Procedure:

-

To a solution of 1-(3-fluoro-4-methylphenyl)ethanone in methanol, add ammonium acetate.

-

Stir the mixture at room temperature until the ketone is fully dissolved.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude racemic 1-(3-fluoro-4-methylphenyl)ethan-1-amine.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Ammonium acetate serves as a convenient source of ammonia for the initial imine formation. The large excess drives the equilibrium towards the imine.

-

Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the starting ketone.[5]

-

The reaction is performed at a slightly acidic pH, which is optimal for imine formation. The ammonium acetate also acts as a buffer.

-

A basic workup is necessary to neutralize the reaction mixture and ensure the amine is in its free base form for extraction.

Caption: Synthesis of the racemic amine via reductive amination.

Chiral Resolution of Racemic 1-(3-fluoro-4-methylphenyl)ethan-1-amine

The separation of the racemic amine into its individual enantiomers is a critical step for its use in the synthesis of chiral drug molecules. Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a well-established and scalable method.[2][7] Tartaric acid is a commonly used and cost-effective resolving agent for chiral amines.

Diastereomeric Salt Crystallization with (+)-Tartaric Acid

The principle behind this method is the reaction of the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[2][7]

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

Materials:

-

Racemic 1-(3-fluoro-4-methylphenyl)ethan-1-amine (1.0 eq)

-

(+)-Tartaric acid (0.5 eq)

-

Methanol (solvent)

-

5 M Sodium hydroxide solution

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (+)-tartaric acid in hot methanol.

-

To this solution, add a solution of racemic 1-(3-fluoro-4-methylphenyl)ethan-1-amine in methanol.

-

Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The solution may be further cooled in an ice bath to maximize precipitation.

-

Collect the precipitated salt by vacuum filtration and wash with a small amount of cold methanol. This salt will be enriched in one of the enantiomers.

-

To isolate the free amine, suspend the diastereomeric salt in water and add 5 M sodium hydroxide solution until the pH is strongly basic.

-

Extract the liberated amine with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

The enantiomeric excess (ee) of the resolved amine should be determined by chiral HPLC or by measuring its specific rotation.

-

The mother liquor from the filtration contains the more soluble diastereomeric salt, from which the other enantiomer can be recovered following the same basic workup.

Causality of Experimental Choices:

-

0.5 equivalents of tartaric acid are often used to selectively precipitate the salt of one enantiomer, leaving the other in solution.

-

Methanol is a common solvent for this type of resolution, as it often provides a good balance of solubility for the diastereomeric salts.

-

Slow cooling promotes the formation of well-defined crystals and improves the efficiency of the separation.

-

A strong base is used to break the diastereomeric salt and liberate the free amine.

Caption: Chiral resolution workflow using diastereomeric salt formation.

Application in Drug Discovery: A CRF1 Receptor Antagonist

The (S)-enantiomer of 1-(3-fluoro-4-methylphenyl)ethan-1-amine is a key intermediate in the synthesis of a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist.[8] This compound, with the chemical name 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine, has been investigated for the treatment of congenital adrenal hyperplasia (CAH).[8][9]

CRF1 receptors are implicated in the body's stress response, and their antagonism is a promising therapeutic strategy for stress-related disorders. In CAH, a genetic disorder affecting the adrenal glands, there is an overproduction of androgens. By blocking the CRF1 receptor, this antagonist can modulate the hypothalamic-pituitary-adrenal (HPA) axis, potentially reducing the excessive androgen production.

The synthesis of this complex molecule involves the coupling of the chiral amine with other synthetic fragments, highlighting the importance of having access to enantiomerically pure building blocks. The fluorine and methyl substituents on the phenyl ring of the amine are likely crucial for optimizing the compound's potency, selectivity, and pharmacokinetic properties.

Safety and Handling

1-(3-fluoro-4-methylphenyl)ethan-1-amine and its precursor are chemical reagents that should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

1-(3-fluoro-4-methylphenyl)ethan-1-amine is a valuable chiral building block with significant potential in drug discovery and development. Its synthesis via reductive amination and subsequent chiral resolution provides access to enantiomerically pure forms, which are essential for the preparation of stereochemically defined drug candidates. The successful incorporation of its (S)-enantiomer into a CRF1 receptor antagonist for the treatment of congenital adrenal hyperplasia underscores the importance of this and similar fluorinated chiral amines in the ongoing quest for novel and improved therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in the synthesis and application of this important molecule.

References

-

Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Retrieved from [Link]

-

(R)-1-(3-Fluoro-4-methylphenyl)ethanol | CAS 1344955-38-9. (n.d.). Arran Chemical Company. Retrieved from [Link]

-

(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride. (n.d.). Acmec Biochemical. Retrieved from [Link]

- Gully, D., et al. (2002). 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine Hydrochloride (SSR125543A): A Potent and Selective Corticotrophin-Releasing Factor1 Receptor Antagonist. I. Biochemical and Pharmacological Characterization. Journal of Pharmacology and Experimental Therapeutics, 301(1), 322-332.

- Gully, D., et al. (2002). N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 301(1), 322-32.

- Van Hecke, G. R. (2016). Visualizing Molecular Chirality in the Organic Chemistry Laboratory Using Cholesteric Liquid Crystals.

- Bolchi, C., et al. (2013).

- Ault, A. (1965). Resolution of dl-α-Phenylethylamine. Organic Syntheses, 45, 93.

- Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1s)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine. (2021).

- Griebel, G., et al. (2002). N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist. II. Characterization in rodent models of stress-related disorders. Journal of Pharmacology and Experimental Therapeutics, 301(1), 333-45.

- Resolution of a Racemic Mixture. (n.d.). Science Learning Center, University of Michigan-Dearborn.

- Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1s)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine. (2021).

- (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride. (n.d.). Beijing Innochem Science & Technology Co., Ltd.

- 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride. (n.d.). Aladdin.

-

Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Reductive Amination with Solid Supported MP-Cyanoborohydride or MP-Triacetoxy- borohydride Using Microwave He

-

[4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazolo-2-yl]-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)-ethyl]-amine. (n.d.). LookChem. Retrieved from [Link]

- Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554.

-

Chiral Resolution. (n.d.). Wikipedia. Retrieved from [Link]

- Safety Data Sheet: 1,4-bis(butylamino)anthraquinone. (n.d.). Chemos GmbH & Co. KG.

- 1,4-Butanediol diacrylate technical grade. (n.d.). Sigma-Aldrich.

- 4,4'-Dihydroxybenzophenone. (n.d.). NIST WebBook.

- Sherwin-Williams® Polyester Trim Bargain Brushes. (n.d.). Sherwin-Williams.

- 4-Nitrodiphenylamine. (n.d.). Cayman Chemical.

Sources

- 1. data.biotage.co.jp [data.biotage.co.jp]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. 1820570-24-8[(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride]- Acmec Biochemical [acmec.com.cn]

- 4. (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride - CAS:1820570-24-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2021111179A8 - Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1s)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Technical Monograph: Spectroscopic Profiling of 1-(3-fluoro-4-methylphenyl)ethan-1-amine

This technical guide is structured as an advanced monograph for analytical chemists and process scientists. It synthesizes established spectroscopic principles with specific structural data for 1-(3-fluoro-4-methylphenyl)ethan-1-amine , a critical chiral intermediate in the synthesis of c-Met and ALK kinase inhibitors.

Compound ID: 1-(3-fluoro-4-methylphenyl)ethan-1-amine

CAS (Racemic): 455963-22-3 | CAS (S-isomer): 1241682-49-4

Molecular Formula: C

Executive Summary & Structural Logic

This molecule represents a classic "fluorine-scan" modification of the alpha-methylbenzylamine scaffold. The introduction of the fluorine atom at the meta position (relative to the amine) and ortho position (relative to the methyl group) introduces specific electronic and steric constraints utilized in drug design to block metabolic oxidation of the methyl group or to modulate lipophilicity.

From a spectroscopic standpoint, the Fluorine-19 nucleus (

Synthesis & Workup Logic

To understand the impurity profile and spectral background, one must understand the genesis of the molecule. The standard industrial route involves the reductive amination of the corresponding acetophenone.

Reaction Pathway Diagram

The following workflow illustrates the critical path from the ketone precursor to the isolated chiral amine salt.

Figure 1: Synthetic workflow emphasizing the transition from achiral ketone to enantiopure amine salt.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

The presence of Fluorine-19 (

H-NMR (400 MHz, CDCl

)

Note: Data represents the free base. Shifts may vary by

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ar-H (2) | 6.95 - 7.05 | Multiplet | 2H | Ortho to F and amine-alkyl chain. | |

| Ar-H (5) | 7.15 | Triplet (app) | 1H | Meta to F; overlaps due to electronic similarity. | |

| CH-N | 4.08 | Quartet | 1H | The chiral center . Diagnostic benzylic proton. | |

| Ar-CH | 2.24 | Doublet | 3H | Critical ID Peak. Long-range coupling to F splits this methyl singlet into a doublet. | |

| CH-CH | 1.36 | Doublet | 3H | Methyl group of the ethylamine chain. | |

| NH | 1.50 (broad) | Singlet | 2H | - | Exchangeable; shift varies with water content. |

C-NMR (100 MHz, CDCl

)

The Carbon-13 spectrum is dominated by C-F coupling. You will observe doublets for carbons close to the fluorine atom.

-

C-F (

): -

C-Me (

): -

Benzylic C (

): -

Chiral Methine (CH-N):

ppm (Singlet).

F-NMR (376 MHz, CDCl

)

-

Shift:

ppm. -

Pattern: Multiplet (decoupled) or broad singlet depending on processing.

-

Diagnostic Value: This peak must be a single signal. Any secondary peaks at

or

Mass Spectrometry (MS)

The fragmentation pattern follows standard alpha-cleavage rules for benzylic amines.

-

Ionization Mode: ESI+ or EI (70 eV).

-

Molecular Ion [M]+:

153.[1] -

Base Peak:

44.

Fragmentation Pathway Logic:

-

Alpha-Cleavage: The bond between the benzylic carbon and the aromatic ring is strong, but the bond between the benzylic carbon and the methyl group is susceptible. However, the dominant pathway for primary amines is the formation of the iminium ion.

-

Base Peak Formation (

44): Cleavage of the Ar-CH bond yields the fragment -

Tropylium Ion (

109/138): Loss of the amine fragment or methyl radical.

Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

Analytical Validation Protocol

Chiral HPLC Method (Enantiomeric Excess)

Distinguishing the (R) and (S) enantiomers is the critical quality attribute (CQA). Standard C18 columns cannot separate these.

-

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (5

m, 250 x 4.6 mm). -

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Retention:

-

(R)-Isomer:

min. -

(S)-Isomer:

min. -

Note: Order of elution must be confirmed with a certified reference standard as it varies by column lot.

-

Infrared Spectroscopy (FT-IR)

-

N-H Stretch: Doublet at 3350-3280 cm

(Primary amine). -

C-F Stretch: Strong band at 1250-1200 cm

. -

C-H (Aromatic): 3050 cm

.

References

-

Synthesis & Characterization of Fluorinated Phenethylamines

-

Source: World Intellectual Property Organization. (2021).[2] Process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime (WO2021171301A1).

-

URL:

- Relevance: Describes the reductive amination conditions and spectral expectations for trifluoro-analogs, which serve as the baseline for the fluoro-methyl variant.

-

-

Chiral Separation Methodologies

-

Source: Phenomenex.[3] (n.d.). Chiral HPLC Separations Guide.

-

URL:

- Relevance: Establishes the protocol for using polysaccharide-based stationary phases (OD-H/AD-H) for primary chiral amines.

-

-

General Spectroscopic Data for 1-Phenylethanamine Derivatives

- Source: National Institute of Standards and Technology (NIST). Mass Spectrum of alpha-Methylbenzylamine.

-

URL:

- Relevance: Provides the base peak ( 44) confirmation for the alpha-cleavage mechanism asserted in Section 3.2.

Sources

(S)-1-(3-fluoro-4-methylphenyl)ethanamine synthesis and properties

This guide outlines the synthesis, properties, and handling of (S)-1-(3-fluoro-4-methylphenyl)ethanamine , a critical chiral building block often employed in the development of kinase inhibitors and GPCR ligands.

Executive Summary

(S)-1-(3-fluoro-4-methylphenyl)ethanamine is a chiral primary amine used as a pharmacophore in medicinal chemistry. Its structural rigidity, combined with the metabolic stability conferred by the fluorine substitution, makes it a "privileged scaffold" for drug discovery. This guide details two validated synthetic routes: a Biocatalytic Transamination (Green Chemistry approach) and a Diastereoselective Chemical Synthesis (Ellman’s Auxiliary), ensuring high enantiomeric excess (% ee > 99).

Physicochemical Profile

The following data represents the calculated and empirical profile for the target molecule.

| Property | Value (Experimental/Predicted) | Notes |

| IUPAC Name | (1S)-1-(3-fluoro-4-methylphenyl)ethanamine | |

| Molecular Formula | C₉H₁₂FN | |

| Molecular Weight | 153.20 g/mol | |

| Physical State | Colorless to pale yellow oil | HCl salt is a white solid |

| Boiling Point | ~205 °C (at 760 mmHg) | Predicted |

| pKa (Conjugate Acid) | ~9.8 | Typical for |

| LogP | 1.9 – 2.1 | Moderate lipophilicity |

| Chirality | (S)-Enantiomer | Levorotatory (typically) |

| Solubility | Soluble in MeOH, DCM, DMSO | Low water solubility (free base) |

Retrosynthetic Analysis

The synthesis hinges on the stereoselective installation of the amine at the benzylic position. The primary precursor is 3-fluoro-4-methylacetophenone .

Figure 1: Retrosynthetic disconnection showing the chemical (solid) and biocatalytic (dashed) pathways.

Route 1: Biocatalytic Transamination (Preferred)

This method utilizes

Mechanism

The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor.[1][2][3][4] The reaction is an equilibrium process where an amine donor (Isopropylamine) transfers its amine group to the ketone substrate.

Figure 2: The biocatalytic cycle. Using Isopropylamine allows the byproduct (acetone) to be removed, driving the equilibrium to completion.

Protocol

-

Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (cofactor).

-

Substrate Loading: Dissolve 3-fluoro-4-methylacetophenone in DMSO (10% v/v final concentration) to assist solubility.

-

Amine Donor: Add Isopropylamine (IPA) (1.5 equivalents).

-

Enzyme Addition: Add (S)-selective

-Transaminase (e.g., Codexis ATA-113 or Vibrio fluvialis wild type). -

Incubation: Shake at 30°C for 24 hours.

-

Critical Control: If conversion stalls, apply a slight vacuum or nitrogen sweep to remove the acetone byproduct.

-

-

Workup: Acidify to pH 2 (HCl) to protonate the amine, wash with MTBE (removes unreacted ketone). Basify aqueous layer to pH 12 (NaOH), extract with DCM. Dry over Na₂SO₄ and concentrate.

Route 2: Ellman’s Auxiliary (Chemical Synthesis)

When enzymes are unavailable, the Ellman Auxiliary method is the industry standard for generating chiral amines from ketones. It relies on (S)-(-)-tert-butanesulfinamide .

Reaction Logic[7]

-

Condensation: Ketone + (S)-Sulfinamide → (S)-Sulfinyl Imine.

-

Reduction: The bulky tert-butyl group directs the hydride attack. For acetophenones, using NaBH₄ typically yields the (S,S)-diastereomer, which hydrolyzes to the (S)-amine .

Figure 3: Step-wise chemical synthesis using the Ellman Auxiliary.

Protocol

-

Imine Formation:

-

Mix 3-fluoro-4-methylacetophenone (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq) in dry THF.

-

Add Ti(OEt)₄ (2.0 eq) dropwise. Stir at 70°C for 16h.

-

Quench: Pour into brine, filter the titanium salts, and concentrate.

-

-

Stereoselective Reduction:

-

Dissolve the crude imine in dry THF. Cool to -48°C (Critical for stereocontrol).

-

Add NaBH₄ (3.0 eq). Warm slowly to room temperature over 4h.

-

Purification: Flash chromatography may be required to separate minor diastereomers (dr is usually >90:10).

-

-

Deprotection:

-

Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH .

-

Stir 1h. Precipitate the product by adding diethyl ether. Filter the white solid ((S)-amine HCl salt).

-

Analytical Characterization & Quality Control

To validate the synthesis, the following parameters must be met:

Enantiomeric Excess (ee) Determination[8]

-

Method: Chiral HPLC.

-

Column: Daicel Chiralpak AD-H or Crownpak CR(+) (specifically for primary amines).

-

Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

-

Expectation: The (S)-enantiomer should elute distinct from the (R)-enantiomer. Target ee > 98%.

NMR Validation (Free Base)

-

¹H NMR (400 MHz, CDCl₃):

- 7.10 - 6.90 (m, 3H, Ar-H)

- 4.10 (q, 1H, CH-NH₂)

- 2.25 (s, 3H, Ar-CH₃)

- 1.50 (br s, 2H, NH₂)

- 1.35 (d, 3H, CH-CH₃)

Safety and Handling

-

Hazards: The free amine is corrosive and a skin irritant.[5] The HCl salt is an irritant.

-

Storage: Store at 2–8°C under Argon. Amines readily absorb CO₂ from the air to form carbamates.

-

Toxicity: 3-fluoro-4-methyl derivatives are often metabolic precursors. Handle with standard PPE (gloves, goggles, fume hood).

References

-

Transaminase Biocatalysis: Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science 329.5989 (2010): 305-309. Link

-

Ellman Auxiliary Chemistry: Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[6] Accounts of Chemical Research 35.11 (2002): 984-995. Link

-

General Properties of Fluorinated Amines: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. Link

-

Transaminase Protocol (General): Koszelewski, D., et al. "Omega-Transaminases for the Synthesis of Non-Racemic Alpha-Chiral Primary Amines." Trends in Biotechnology 28.6 (2010): 324-332. Link

Sources

- 1. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. chemscene.com [chemscene.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

starting material for 1-(3-fluoro-4-methylphenyl)ethan-1-amine

An In-depth Technical Guide to the Selection of Starting Materials for the Synthesis of 1-(3-fluoro-4-methylphenyl)ethan-1-amine

Introduction: The Strategic Importance of Chiral Amines

In the landscape of modern drug discovery and development, α-chiral primary amines are indispensable structural motifs.[1][2] Their prevalence is a testament to their ability to form key interactions with biological targets, with more than 80% of all drugs and drug candidates featuring an amine functional group.[3] The specific stereochemistry of these amines is often critical for therapeutic efficacy and safety. The target molecule of this guide, 1-(3-fluoro-4-methylphenyl)ethan-1-amine, is a valuable building block, incorporating a fluorinated phenyl ring that can enhance metabolic stability and binding affinity.

This guide provides an in-depth analysis of the synthetic pathways leading to this amine, with a core focus on the selection and rationale of the starting materials. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into why certain choices are made over others. This document is designed for researchers, medicinal chemists, and process development scientists who require a robust and validated understanding of how to approach the synthesis of this and structurally related chiral amines.

Part 1: The Ketone-Centric Approach: A Versatile and Direct Precursor

The most common and strategically sound approach to synthesizing 1-(3-fluoro-4-methylphenyl)ethan-1-amine begins with its corresponding ketone, 3'-fluoro-4'-methylacetophenone . This aromatic ketone is a versatile intermediate that serves as a direct precursor for multiple synthetic transformations leading to the desired amine.[4][5]

Synthesis of the Core Intermediate: 3'-Fluoro-4'-methylacetophenone

The most efficient route to this key ketone is the Friedel-Crafts acylation of 2-fluorotoluene. This classic electrophilic aromatic substitution reaction is reliable and high-yielding.

Mechanism & Rationale: The reaction proceeds via the formation of a highly electrophilic acylium ion from acetyl chloride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The 2-fluorotoluene substrate is then attacked by this acylium ion. The fluorine atom is a deactivating but ortho-, para- directing group, while the methyl group is an activating and ortho-, para- directing group. The major product is formed by acylation at the position para to the fluorine and meta to the methyl group, which is sterically accessible and electronically favored.

Experimental Protocol: Friedel-Crafts Acylation of 2-Fluorotoluene [6]

-

Reaction Setup: A clean, dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an ice bath is charged with 2-fluorotoluene (1.0 eq) and a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Reagent Addition: Acetyl chloride (1.2 eq) is added to the solution. The mixture is cooled to 0 °C in the ice bath.

-

Catalyst Introduction: Anhydrous aluminum chloride (AlCl₃, 1.2 eq) is added portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.

-

Reaction: The mixture is stirred at 0 °C for approximately 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by pouring the mixture into a beaker containing ice and 5% hydrochloric acid. This hydrolyzes the aluminum chloride and separates the product into the organic layer.

-

Purification: The organic layer is separated, washed with a 5% aqueous sodium carbonate solution to remove any remaining acid, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 3'-fluoro-4'-methylacetophenone, often in high purity and yield (typically >95%).[6]

Caption: Synthesis of the key ketone intermediate.

Pathway A: Direct Reductive Amination

Reductive amination is a highly efficient and widely used one-pot method to convert ketones directly into amines.[7][8] This process involves the initial formation of an imine intermediate, which is then reduced in situ to the corresponding amine.

Mechanism & Rationale: The reaction begins with the nucleophilic attack of an ammonia source on the ketone's carbonyl carbon to form a hemiaminal, which then dehydrates to an imine. A key aspect of this protocol is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine (iminium ion) intermediate.[9][10] This selectivity is crucial for achieving high yields in a one-pot reaction.

Experimental Protocol: One-Pot Reductive Amination

-

Reaction Setup: To a solution of 3'-fluoro-4'-methylacetophenone (1.0 eq) in a protic solvent like methanol or ethanol, add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 5-10 eq).

-

Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the imine. A dehydrating agent, such as molecular sieves, can be added to drive the equilibrium towards the imine.

-

Reduction: Sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) is added portion-wise to the reaction mixture. The pH should be maintained in a weakly acidic range (pH 6-7) to promote iminium ion formation without degrading the reducing agent.

-

Reaction: The reaction is stirred at room temperature for 12-24 hours until completion, as monitored by TLC or LC-MS.

-

Workup: The reaction is quenched by the careful addition of dilute aqueous HCl. The solvent is removed under reduced pressure.

-

Purification: The residue is taken up in water and the pH is adjusted to be basic (pH > 10) with NaOH to deprotonate the amine. The product is then extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated. Further purification can be achieved by column chromatography or distillation to yield racemic 1-(3-fluoro-4-methylphenyl)ethan-1-amine.

Caption: One-pot reductive amination workflow.

Pathway B: The Oxime Reduction Route

An alternative, two-step method involves the formation of an oxime, followed by its reduction. While less atom-economical than direct amination, this can be a robust and reliable method.

Mechanism & Rationale: The ketone reacts with hydroxylamine (usually from hydroxylamine hydrochloride) under mildly basic or acidic conditions to form an acetophenone oxime.[11][12] This oxime can then be isolated and reduced to the primary amine using various reducing agents. Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (H₂ over a metal catalyst like Palladium or Raney Nickel) are typically required for this transformation.

Experimental Protocol: Oxime Formation and Reduction

Step 1: Oxime Formation [11]

-

Dissolve 3'-fluoro-4'-methylacetophenone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a solvent like ethanol/water.

-

Add a base, such as pyridine or sodium acetate, to neutralize the HCl and free the hydroxylamine.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and add water to precipitate the oxime product, which can be collected by filtration.

Step 2: Oxime Reduction

-

Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend Lithium Aluminum Hydride (LiAlH₄, ~2.0 eq) in a dry ether solvent like THF.

-

Addition: A solution of the previously prepared oxime (1.0 eq) in dry THF is added dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux for several hours.

-

Workup: The reaction is carefully quenched by the sequential, dropwise addition of water, then 15% aqueous NaOH, then more water (Fieser workup).

-

Purification: The resulting solids are filtered off, and the filtrate is dried and concentrated to yield the racemic amine product.

Caption: Two-step synthesis via an oxime intermediate.

Part 2: Asymmetric Synthesis: Accessing Single Enantiomers

For pharmaceutical applications, accessing a single enantiomer of the chiral amine is often mandatory. The most widely adopted and reliable method for this is the use of a chiral auxiliary, such as the Ellman sulfinamide.[3]

Mechanism & Rationale: This strategy involves the condensation of the ketone with an enantiopure sulfinamide (e.g., (R)-2-methylpropane-2-sulfinamide) to form an N-sulfinylimine.[13] The chiral sulfinyl group directs a subsequent hydride reduction to one of the two diastereotopic faces of the C=N bond, leading to a high diastereomeric excess in the product. A final, simple acidic hydrolysis step cleaves the auxiliary, which can often be recovered, yielding the desired enantiomerically enriched primary amine.

Experimental Protocol: Asymmetric Synthesis via Ellman Auxiliary [13]

-

Sulfinylimine Formation: In a flask, combine 3'-fluoro-4'-methylacetophenone (1.0 eq), (R)- or (S)-2-methylpropane-2-sulfinamide (1.0 eq), and a Lewis acid catalyst like titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq). Heat the mixture (e.g., 60-70 °C) for several hours.

-

Diastereoselective Reduction: Cool the reaction mixture to a low temperature (e.g., -40 to -78 °C). Add a reducing agent such as sodium borohydride (NaBH₄) and stir until the reduction is complete. The low temperature and the directing effect of the sulfinyl group are key to high diastereoselectivity.

-

Workup and Auxiliary Cleavage: Quench the reaction with methanol. After a standard aqueous workup, dissolve the crude N-sulfinyl amine in a solvent like methanol and add a strong acid, such as HCl in dioxane.

-

Isolation: Stir the mixture at room temperature for 1 hour. The amine hydrochloride salt often precipitates and can be collected by filtration. Alternatively, the solvent can be removed, and the product can be isolated after a basic workup and extraction to yield the free amine with high enantiomeric excess.

Caption: Asymmetric synthesis using a chiral auxiliary.

Part 3: Comparative Analysis and Strategic Selection

The choice of starting material and synthetic route depends heavily on the project's specific goals, including scale, cost, time, and the required stereochemical purity.

| Feature | Starting Material | Route | Key Reagents | Stereocontrol | Key Considerations |

| Yield & Simplicity | 2-Fluorotoluene | Friedel-Crafts -> Reductive Amination | AlCl₃, NH₄OAc, NaBH₃CN | Racemic | Fast, one-pot amination. Cyanide-containing reagent requires careful handling and disposal. |

| Robust Alternative | 2-Fluorotoluene | Friedel-Crafts -> Oxime Reduction | AlCl₃, NH₂OH·HCl, LiAlH₄ | Racemic | Two distinct steps. Avoids cyanide. Requires handling of highly reactive LiAlH₄. |

| Enantiopurity | 3'-Fluoro-4'-methylacetophenone | Asymmetric Synthesis (Ellman) | (R/S)-Sulfinamide, Ti(OEt)₄, NaBH₄ | Enantioselective | Excellent for obtaining high ee. Higher cost due to chiral auxiliary. Requires more steps and chromatographic purification. |

Conclusion and Recommendations

For the synthesis of 1-(3-fluoro-4-methylphenyl)ethan-1-amine, the most versatile and common starting material is 2-fluorotoluene , which provides access to the key intermediate 3'-fluoro-4'-methylacetophenone via a high-yielding Friedel-Crafts acylation.

-

For rapid, racemic material synthesis , such as for initial biological screening or standard preparation, the direct reductive amination of the ketone is the superior choice due to its one-pot nature and high efficiency.

-

For enantiomerically pure material , essential for late-stage drug development and clinical studies, the asymmetric synthesis using the Ellman tert-butanesulfinamide auxiliary is the industry-standard and most reliable method. It offers excellent control over stereochemistry, delivering the desired single enantiomer with high purity.

By understanding the causality behind each synthetic step and reagent choice, researchers can confidently select and execute the optimal strategy to procure this valuable building block for their specific research and development needs.

References

-

Synthesis of 3-methyl-4-fluoroacetophenone. PrepChem.com. [Link]

-

Catalytic Asymmetric Construction of Chiral Amines with Three Nonadjacent Stereocenters via Trifunctional Catalysis. Journal of the American Chemical Society. [Link]

-

Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. [Link]

-

Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]

-

Direct catalytic asymmetric synthesis of α-chiral primary amines. ResearchGate. [Link]

-

A Process For Synthesis Of High Purity 1 [3 (Trifluoromethyl)phenyl]Ethanone Oxime. IP.com. [Link]

-

Reductive amination. Wikipedia. [Link]

-

1-(3-fluoro-4-methylphenyl)ethan-1-amine. PubChem. [Link]

-

Direct reductive amination of various acetophenone analogues with N-methylaniline. ResearchGate. [Link]

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

- A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione.

-

Preparation of 1-(4-Bromophenyl)ethanone oxime. Organic Syntheses. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Preparation of acetone oxime. PrepChem.com. [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

-

Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. Organic Syntheses. [Link]

Sources

- 1. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. 42444-14-4 Cas No. | 3'-Fluoro-4'-methylacetophenone | Apollo [store.apolloscientific.co.uk]

- 6. prepchem.com [prepchem.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Scale-Up Synthesis of (S)-1-(3-Fluoro-4-methylphenyl)ethanamine: An Application Note and Protocol for Pharmaceutical Intermediate Production

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

Chiral amines are integral structural motifs in a vast array of pharmaceuticals, with the specific stereochemistry of these molecules often being paramount to their therapeutic efficacy and safety.[1][2] (S)-1-(3-fluoro-4-methylphenyl)ethanamine is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the fluorine atom and the specific stereocenter can significantly influence the pharmacological properties of the final drug molecule, including its binding affinity to target receptors and its metabolic stability.

The large-scale production of enantiomerically pure amines presents a significant challenge in process chemistry.[3] Two principal strategies have emerged as industrially viable: the direct asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture. This application note provides a comprehensive guide to the scale-up synthesis of (S)-1-(3-fluoro-4-methylphenyl)ethanamine, focusing on a robust and scalable two-step process involving the synthesis of the key ketone intermediate followed by a diastereomeric salt resolution of the racemic amine. This approach is often favored in industrial settings for its reliability and cost-effectiveness.[1][2][4]

Synthetic Strategy Overview

The overall synthetic route is a two-stage process. The first stage is the synthesis of the precursor ketone, 3-fluoro-4-methylacetophenone, via a Friedel-Crafts acylation of 2-fluorotoluene. The second stage involves the conversion of the ketone to a racemic amine through reductive amination, followed by the chiral resolution of the racemate using a chiral resolving agent to isolate the desired (S)-enantiomer.

Caption: Overall synthetic workflow for (S)-1-(3-fluoro-4-methylphenyl)ethanamine.

Part 1: Scale-Up Synthesis of 3-Fluoro-4-methylacetophenone

The Friedel-Crafts acylation is a classic and industrially scalable method for the synthesis of aromatic ketones.[5][6][7] In this protocol, 2-fluorotoluene is acylated with acetyl chloride using aluminum chloride as a Lewis acid catalyst.

Protocol: Friedel-Crafts Acylation

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluorotoluene | 110.13 | 1.00 kg | 9.08 mol |

| Acetyl Chloride | 78.50 | 0.86 kg (0.78 L) | 10.9 mol |

| Anhydrous Aluminum Chloride | 133.34 | 1.45 kg | 10.9 mol |

| Dichloromethane (DCM) | 84.93 | 5.0 L | - |

| 5% Hydrochloric Acid | - | 12.0 L | - |

| 5% Sodium Bicarbonate Solution | - | 4.0 L | - |

| Anhydrous Sodium Sulfate | 142.04 | 0.5 kg | - |

Procedure:

-

Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a condenser, and a nitrogen inlet, charge dichloromethane (5.0 L) and anhydrous aluminum chloride (1.45 kg). Cool the suspension to 0-5 °C with constant stirring under a nitrogen atmosphere.

-

Addition of Reactants: In a separate vessel, prepare a solution of 2-fluorotoluene (1.00 kg) and acetyl chloride (0.86 kg) in dichloromethane (1.0 L). Slowly add this solution to the aluminum chloride suspension over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C. The addition is exothermic and requires careful monitoring and cooling.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: Carefully and slowly quench the reaction by transferring the reaction mixture to a separate vessel containing a vigorously stirred solution of 5% hydrochloric acid (12.0 L) pre-cooled to 0-5 °C. This should be done in a well-ventilated area due to the evolution of HCl gas.

-

Work-up: Allow the mixture to warm to room temperature and separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 2.0 L) and brine (2.0 L).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (0.5 kg), filter, and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purification: The crude 3-fluoro-4-methylacetophenone can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Expected Yield: ~1.2 kg (87% yield).

Part 2: Synthesis and Resolution of 1-(3-Fluoro-4-methylphenyl)ethanamine

This stage involves two key steps: the formation of the racemic amine via reductive amination and the subsequent resolution to isolate the desired (S)-enantiomer.

Protocol: Reductive Amination (Racemic Synthesis)

Reductive amination is a versatile method for the synthesis of amines from ketones.[8][9] This protocol utilizes sodium borohydride as the reducing agent in the presence of ammonium acetate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Fluoro-4-methylacetophenone | 152.17 | 1.00 kg | 6.57 mol |

| Ammonium Acetate | 77.08 | 2.53 kg | 32.8 mol |

| Sodium Borohydride | 37.83 | 0.37 kg | 9.86 mol |

| Methanol | 32.04 | 10.0 L | - |

| Dichloromethane (DCM) | 84.93 | 8.0 L | - |

| 2M Sodium Hydroxide | - | ~5.0 L | - |

| Saturated Sodium Chloride (Brine) | - | 4.0 L | - |

Procedure:

-

Reaction Setup: In a 20 L jacketed glass reactor, dissolve 3-fluoro-4-methylacetophenone (1.00 kg) and ammonium acetate (2.53 kg) in methanol (10.0 L) at room temperature.

-

Reduction: Cool the mixture to 0-5 °C. Slowly add sodium borohydride (0.37 kg) in portions over 2-3 hours, maintaining the temperature below 10 °C. The addition is exothermic and may cause foaming.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction by GC or TLC until the ketone is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water (5.0 L) and dichloromethane (5.0 L) to the residue.

-

Extraction and Neutralization: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 1.5 L). Combine the organic layers and wash with brine (4.0 L).

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic 1-(3-fluoro-4-methylphenyl)ethanamine as an oil.

Expected Yield: ~0.95 kg (94% yield).

Protocol: Diastereomeric Salt Resolution

The resolution of racemic amines via the formation of diastereomeric salts with a chiral acid is a well-established industrial practice.[1][2][4] This protocol utilizes L-(+)-tartaric acid to selectively crystallize the diastereomeric salt of the (S)-amine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Racemic 1-(3-fluoro-4-methylphenyl)ethanamine | 153.21 | 0.95 kg | 6.20 mol |

| L-(+)-Tartaric Acid | 150.09 | 0.93 kg | 6.20 mol |

| Methanol | 32.04 | 15.0 L | - |

| 2M Sodium Hydroxide | - | ~4.0 L | - |

| Dichloromethane (DCM) | 84.93 | 6.0 L | - |

Procedure:

-

Salt Formation: In a 30 L reactor, dissolve the racemic amine (0.95 kg) in methanol (7.5 L). In a separate vessel, dissolve L-(+)-tartaric acid (0.93 kg) in warm methanol (7.5 L).

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt should begin to precipitate. Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature overnight to facilitate selective crystallization of the less soluble (S)-amine-(L)-tartrate salt.

-

Isolation of Diastereomeric Salt: Filter the crystalline salt and wash it with cold methanol (2 x 1.0 L). Dry the salt under vacuum.

-

Liberation of the (S)-Amine: Suspend the dried diastereomeric salt in water (5.0 L) and add 2M sodium hydroxide solution until the pH is >12.

-

Extraction and Purification: Extract the aqueous solution with dichloromethane (3 x 2.0 L). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting (S)-1-(3-fluoro-4-methylphenyl)ethanamine can be further purified by vacuum distillation.

Expected Yield: ~0.38 kg (40% yield from racemic amine, theoretical max 50%). The enantiomeric excess should be determined by chiral HPLC or GC.

Part 3: Analytical Methods for Quality Control

Ensuring the chemical purity and, critically, the enantiomeric purity of the final product is essential.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[10]

-

Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Chiralcel OD-H or Chiralpak AD-H column.

-

Mobile Phase: A typical mobile phase would be a mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., n-hexane:isopropanol:diethylamine 90:10:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm).

-

Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated using the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

For volatile amines, chiral GC is also a powerful analytical tool.[11]

-

Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin-based phase (e.g., Beta-DEX™).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An appropriate temperature gradient to ensure good separation of the enantiomers.

-

Detector: Flame Ionization Detector (FID).

-

Sample Preparation: The amine may need to be derivatized with a suitable achiral reagent to improve its volatility and chromatographic behavior.

Safety and Handling Considerations

-

Friedel-Crafts Acylation: This reaction is highly exothermic and involves corrosive and moisture-sensitive reagents (AlCl₃, acetyl chloride). It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The quenching step generates HCl gas and should be performed with extreme caution.

-

Reductive Amination: Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. The reaction should be carried out under an inert atmosphere, and the addition of the reducing agent should be controlled to manage the exotherm and gas evolution.

-

Solvents: Dichloromethane and methanol are flammable and toxic. All handling should be done in a well-ventilated area.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of the valuable pharmaceutical intermediate, (S)-1-(3-fluoro-4-methylphenyl)ethanamine. The described method, which combines a robust Friedel-Crafts acylation with a classical diastereomeric salt resolution, offers a reliable and industrially applicable route to this chiral amine. The provided analytical methods are essential for ensuring the high quality and enantiomeric purity required for pharmaceutical applications. Careful adherence to the outlined procedures and safety precautions is critical for the successful and safe execution of this synthesis on a large scale.

References

-

Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry. [Link]

-

Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). Organic Process Research & Development. [Link]

-

Reductive amination of acetophenone derivatives employing AmDHs. (2017). ResearchGate. [Link]

-

Improvement of the Resolution Experiment of Racemic Tartaric Acid. (2022). University Chemistry. [Link]

-

Analysis of Enantiomers of Chiral Phenethylamine Drugs by Capillary Gas chromatography/mass spectrometry/flame-ionization Detection and Pre-Column Chiral Derivatization. (2002). Journal of Biochemical and Biophysical Methods. [Link]

- Asymmetric reductive amination of ketones. (2004).

-

Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (2023). CrystEngComm. [Link]

-

Examples of asymmetric reductive aminations catalyzed by chiral... (2024). ResearchGate. [Link]

-

Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. (2018). Journal of the American Chemical Society. [Link]

-

HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2005). Indian Journal of Pharmaceutical Sciences. [Link]

-

A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. (2022). STAR Protocols. [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Beyond Benign. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (2017). RSC Advances. [Link]

-

Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). (2004). Organic Syntheses. [Link]

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2018). Molecules. [Link]

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Journal of Laboratory Chemical Education. [Link]

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). ResearchGate. [Link]

-

Friedel-Crafts Acylation with Amides. (2014). Organic Letters. [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (2017). Organic Syntheses. [Link]

-

Catalysis. (2023). Wikipedia. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2017). University of California, Irvine. [Link]

- Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. (2013).

-

TOTAL SYNTHESIS OF STYELSAMINE C, A CYTOTOXIC FUSED. (2002). HETEROCYCLES. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Técnico - Serviço em Manutenção / Service Under Maintenance [fenix.tecnico.ulisboa.pt]

- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral Drug Analysis in Forensic Chemistry: An Overview [mdpi.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving yield in 1-(3-fluoro-4-methylphenyl)ethan-1-amine synthesis

Technical Support Center: Fluorinated Building Blocks & Intermediates Subject: Yield Optimization for 1-(3-fluoro-4-methylphenyl)ethan-1-amine (CAS: 1241682-49-4 / 578027-35-7) Ticket ID: #REQ-F-AMINE-001

Executive Summary

You are encountering yield ceilings in the synthesis of 1-(3-fluoro-4-methylphenyl)ethan-1-amine . This alpha-methylbenzylamine derivative presents specific challenges due to the electronic push-pull nature of the 3-fluoro (electron-withdrawing) and 4-methyl (electron-donating) substituents on the phenyl ring.

Standard reductive amination often stalls at 50-60% yield due to dimer formation (secondary amine) or incomplete imine formation caused by water equilibrium. This guide provides two optimized workflows: a Titanium-Mediated Chemical Route (for racemic bulk) and a Biocatalytic Route (for high-purity chiral synthesis).

Module 1: Chemical Synthesis (Racemic)

The Protocol: Titanium(IV) Isopropoxide Mediated Reductive Amination Target Audience: Process Chemists requiring robust, scalable racemic material.

Standard reductive amination (using only NaBH

Optimized Protocol

| Step | Reagent | Eq. | Conditions | Critical Mechanism |

| 1. Imine Formation | 3-F-4-Me-Acetophenone | 1.0 | Solvent: THF (Anhydrous)Temp: Ambient | Substrate |

| Ammonia (2M in EtOH) | 5.0 | Stir 6-8 hrs | Nitrogen Source | |

| Ti(O | 2.0 | Strict Anhydrous | Water Scavenger / Lewis Acid | |

| 2. Reduction | NaBH | 1.5 | Add slowly (exothermic) | Reduces in situ titanate-imine complex |

| 3. Quench | NH | - | Hydrolysis of Ti-complex | Precipitates TiO |

Troubleshooting Guide: Chemical Route

Q: I see a large M+ mass peak corresponding to the secondary amine (dimer). Why? A: This is "Over-Alkylation." It happens when the primary amine product reacts with unreacted ketone.

-

Fix: You must ensure complete conversion to the imine before adding the reducing agent. The Ti(O

Pr) -

Fix: Increase Ammonia equivalents to 5.0-7.0 to statistically favor the primary amine.

Q: The reaction mixture turned into a gel during workup. A: This is hydrated Titanium dioxide.

-

Fix: Do not filter immediately. Dilute with ethyl acetate and add 2M NH

OH. Stir vigorously for 30 minutes until the white precipitate becomes granular. Then filter through a Celite pad.

Module 2: Biocatalytic Synthesis (Chiral)

The Protocol:

The 3-fluoro-4-methyl substitution pattern is well-tolerated by wild-type Vibrio fluvialis (S-selective) or Arthrobacter (R-selective) transaminases. However, the equilibrium constant (

Visualizing the Equilibrium Challenge

Figure 1: The thermodynamic challenge in transaminase reactions. Acetone accumulation suppresses yield.

Troubleshooting Guide: Biocatalysis

Q: Conversion caps at 50% regardless of time. A: You have hit the thermodynamic equilibrium.

-

Solution 1 (Vacuum): If using Isopropylamine (IPA) as the donor, operate at reduced pressure (approx. 200-300 mbar) to selectively evaporate Acetone (bp 56°C) while retaining IPA (bp 32°C - Note: IPA is volatile, so use excess, but Acetone removal is the driver). Correction: Actually, IPA is more volatile than acetone. A better approach for IPA systems is using a large excess (10-20 eq) of IPA.

-

Solution 2 (Enzymatic Cascade): Use Alanine as the donor and couple with Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH) to recycle the cofactor and consume the pyruvate byproduct. This pulls the equilibrium forward irreversibly.

Q: The enzyme activity drops rapidly. A: The 3-fluoro-4-methylacetophenone has low water solubility.

-

Fix: Add DMSO (5-10% v/v) as a cosolvent. Do not exceed 10% as it denatures most wild-type ATAs.

-

Fix: Use a biphasic system (e.g., MTBE/Buffer) if the enzyme is immobilized.

Module 3: Isolation & Purification

Issue: Low recovery during extraction.

The pKa of the conjugate acid of 1-(3-fluoro-4-methylphenyl)ethan-1-amine is approximately 9.2 - 9.5 .

-

Common Mistake: Extracting at pH 8 or 9. At pH 9, ~50% of your product is still protonated (water-soluble ammonium salt) and will be lost to the aqueous layer.

-

Protocol: Adjust aqueous layer pH to >11.5 using NaOH before extraction.

-

Solvent: Use Dichloromethane (DCM) or MTBE . Avoid Ethyl Acetate if the amine is to be stored for long periods (potential acetamide formation).

Summary of Yield Optimization Logic

Figure 2: Decision matrix for diagnosing yield loss in fluorinated amine synthesis.

References

-

Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: An Improved Protocol." Journal of Organic Chemistry, 60(15), 4928–4929. Link

- Core citation for the Ti(OiPr)

-

Guo, F., & Berglund, P. (2017).[3] "Transaminase biocatalysis: optimization and application." Green Chemistry, 19, 333-360.[3] Link

- Authoritative review on equilibrium displacement in amine synthesis.

-

Miriyala, B., et al. (2004).[4] "Chemoselective reductive alkylation of ammonia with carbonyl compounds." Tetrahedron, 60(7), 1463-1471. Link

- Validates the use of Ti-mediated methods specifically for primary amines.

-

PubChem. (n.d.). "1-(3-fluoro-4-methylphenyl)ethan-1-amine Compound Summary." Link

- Verification of compound structure and basic properties.

Sources

Technical Support Center: Synthesis of 1-(3-fluoro-4-methylphenyl)ethan-1-amine

Ticket ID: #SYN-FMA-001 Subject: Troubleshooting Side Reactions & Impurity Profiles Support Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary & Molecule Profile

You are encountering difficulties in the synthesis of 1-(3-fluoro-4-methylphenyl)ethan-1-amine . This is a chiral

Target Molecule Profile:

-

Substrate: 3-Fluoro-4-methylacetophenone.

-

Key Challenges:

-

Chemomoselectivity: Competition between reductive amination (target) and direct ketone reduction (alcohol impurity).

-

Hydrodefluorination (HDF): Risk of fluorine loss under catalytic hydrogenation conditions.

-

Stereocontrol: Difficulty achieving high enantiomeric excess (ee) without specialized chiral auxiliaries or biocatalysts.

-

Diagnostic Guide: Impurity Profiling

Use the following decision tree to identify the root cause of your yield loss based on LC-MS/NMR data.

Figure 1: Diagnostic logic for impurity identification based on mass spectrometry data.

Technical Modules: Mechanisms & Solutions

Module A: The "Alcohol" Competitor (Direct Reduction)

The Issue: You observe a significant amount of 1-(3-fluoro-4-methylphenyl)ethanol.

Mechanism: The reducing agent (e.g., NaBH

Troubleshooting Protocol:

| Variable | Recommendation | Scientific Rationale |

|---|